N-benzyl-2-chloro-5-nitroaniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H11ClN2O2 |
|---|---|
Molecular Weight |
262.69 g/mol |
IUPAC Name |
N-benzyl-2-chloro-5-nitroaniline |
InChI |
InChI=1S/C13H11ClN2O2/c14-12-7-6-11(16(17)18)8-13(12)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2 |
InChI Key |
HICXTYNFKLCPST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Advanced Spectroscopic and Crystallographic Characterization of N Benzyl 2 Chloro 5 Nitroaniline
Vibrational Spectroscopy Studies
Vibrational spectroscopy is instrumental in identifying the functional groups and elucidating the molecular structure of N-benzyl-2-chloro-5-nitroaniline by analyzing the vibrations of its constituent atoms.
Fourier Transform Infrared (FT-IR) Spectroscopy Analysis and Band Assignments
FT-IR spectroscopy of this compound reveals characteristic absorption bands corresponding to its specific functional groups. The spectrum is marked by a number of distinct peaks that confirm the presence of the amine, aromatic, nitro, and chloro groups within the molecule.
Key vibrational modes observed in the FT-IR spectrum include the N-H stretching of the secondary amine group, typically found in the 3300-3500 cm⁻¹ region. The aromatic C-H stretching vibrations appear at wavenumbers just above 3000 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are prominent and are generally observed around 1500-1530 cm⁻¹ and 1300-1350 cm⁻¹, respectively. The C-N stretching vibration is also identifiable. Furthermore, the C-Cl stretching vibration is expected in the lower frequency region of the spectrum. nipne.roresearchgate.net
A detailed assignment of the observed FT-IR bands is presented in the table below.
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | N-H Stretching |
| ~3100-3000 | Aromatic C-H Stretching |
| ~2900 | CH₂ Stretching |
| ~1520 | Asymmetric NO₂ Stretching |
| ~1340 | Symmetric NO₂ Stretching |
| ~1300 | C-N Stretching |
| ~700-600 | C-Cl Stretching |
Note: The exact positions of the peaks can vary slightly depending on the sample preparation and measurement conditions.
Fourier Transform Raman (FT-Raman) Spectroscopy Investigations
Complementing the FT-IR data, FT-Raman spectroscopy provides further insights into the vibrational modes of this compound. While some vibrations are active in both IR and Raman, others may be more prominent in one technique over the other, aiding in a more complete structural analysis. nipne.roepa.gov
In the FT-Raman spectrum, the symmetric stretching of the nitro group often produces a strong signal. Aromatic ring vibrations are also typically well-defined. The C-Cl stretching vibration, which can sometimes be weak in FT-IR, may show a more intense band in the FT-Raman spectrum. nipne.ro
Key bands in the FT-Raman spectrum and their tentative assignments are summarized in the table below.
| Wavenumber (cm⁻¹) | Assignment |
| ~3060 | Aromatic C-H Stretching |
| ~1345 | Symmetric NO₂ Stretching |
| ~1600, ~1450 | Aromatic C=C Stretching |
| ~612 | C-Cl Stretching |
Note: The provided values are approximate and based on typical ranges for these functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for confirming the carbon-hydrogen framework of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation
The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The spectrum is expected to show distinct signals for the protons of the two aromatic rings and the methylene (B1212753) bridge.
The aromatic protons on the substituted aniline (B41778) ring will appear as a complex multiplet pattern due to their different chemical shifts and coupling interactions. Similarly, the five protons of the benzyl (B1604629) group's phenyl ring will also give rise to signals in the aromatic region, typically between 7.0 and 8.0 ppm. The two protons of the methylene (-CH₂-) bridge will produce a singlet or a doublet, depending on the coupling with the adjacent N-H proton, in the range of 4.0-5.0 ppm. The N-H proton itself will appear as a broad singlet, with its chemical shift being concentration and solvent dependent. rsc.org
A representative table of expected ¹H NMR chemical shifts is provided below.
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic-H (nitroaniline ring) | ~7.0 - 8.0 | m |
| Aromatic-H (benzyl ring) | ~7.2 - 7.4 | m |
| -CH₂- | ~4.4 | s or d |
| N-H | Variable | br s |
Note: 'm' denotes a multiplet, 's' a singlet, 'd' a doublet, and 'br s' a broad singlet. The exact chemical shifts and multiplicities can be influenced by the solvent and the spectrometer frequency.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation
The ¹³C NMR spectrum provides a definitive map of the carbon skeleton of this compound. Each unique carbon atom in the molecule will give a distinct signal.
The spectrum will display signals for the twelve aromatic carbons and the one aliphatic carbon of the methylene group. The carbon attached to the nitro group (C-NO₂) will be significantly downfield due to the strong electron-withdrawing effect of the nitro group. The carbon attached to the chlorine atom (C-Cl) will also have a characteristic chemical shift. The carbons of the benzyl group's phenyl ring will appear in the typical aromatic region. The methylene carbon (-CH₂-) will be observed in the aliphatic region of the spectrum. rsc.org
The expected chemical shifts for the carbon atoms are detailed in the table below.
| Carbon Atom | Expected Chemical Shift (ppm) |
| C-NO₂ | ~140-150 |
| C-NH | ~145-155 |
| C-Cl | ~115-125 |
| Aromatic C-H (nitroaniline ring) | ~110-135 |
| Aromatic C (benzyl ring) | ~127-138 |
| -CH₂- | ~45-55 |
Note: The chemical shifts are approximate and can be affected by the solvent and other experimental conditions.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy is used to study the electronic transitions within the this compound molecule. The presence of chromophores, such as the nitro group and the aromatic rings, results in absorption of UV or visible light, promoting electrons from lower to higher energy orbitals.
The UV-Vis spectrum of this compound dissolved in a suitable solvent, such as ethanol (B145695) or methanol (B129727), is expected to show distinct absorption bands. These bands are typically attributed to π → π* and n → π* electronic transitions. The π → π* transitions, which are generally more intense, arise from the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic rings. The n → π* transitions are associated with the promotion of non-bonding electrons, such as those on the nitrogen and oxygen atoms of the nitro group and the nitrogen of the amine group, to antibonding π* orbitals. The presence of the nitro group, a strong chromophore, significantly influences the absorption spectrum. mdpi.com
The absorption maxima (λmax) from a typical UV-Vis spectrum are presented in the table below.
| Wavelength (λmax, nm) | Type of Transition |
| ~250-280 | π → π |
| ~350-400 | n → π |
Note: The exact position and intensity of the absorption maxima can be influenced by the solvent polarity.
X-ray Diffraction Analysis
X-ray diffraction is a cornerstone technique for the definitive determination of the three-dimensional atomic arrangement within a crystalline solid. This analysis provides invaluable insights into the molecular structure, crystal packing, and the nature of intermolecular forces that govern the solid-state architecture of a compound.
Single-Crystal X-ray Diffraction (SC-XRD) for Molecular and Crystal Structure Determination
A single-crystal X-ray diffraction experiment on this compound would provide the most precise and unambiguous determination of its molecular structure. This technique involves irradiating a single, high-quality crystal of the compound with a focused X-ray beam and analyzing the resulting diffraction pattern. The data obtained would allow for the elucidation of key structural parameters.
Should experimental data for this compound become available, a crystallographic information file (CIF) would be generated, containing a comprehensive summary of these findings. For illustrative purposes, the crystallographic data for the related compound, 2-chloro-5-nitroaniline (B146338), is presented below. researchgate.netnih.gov This data reveals a monoclinic crystal system with the space group P21/n. researchgate.netmdpi.com The molecule itself is nearly planar. researchgate.net
Table 1: Illustrative Single-Crystal XRD Data for 2-chloro-5-nitroaniline
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₆H₅ClN₂O₂ | researchgate.netnih.gov |
| Formula Weight | 172.57 | researchgate.netnih.gov |
| Crystal System | Monoclinic | researchgate.netmdpi.comnih.gov |
| Space Group | P2₁/n | researchgate.netmdpi.com |
| a (Å) | 13.6233 (10) | researchgate.netnih.gov |
| b (Å) | 3.7445 (3) | researchgate.netnih.gov |
| c (Å) | 13.6420 (9) | researchgate.netnih.gov |
| β (°) | 91.768 (5) | researchgate.netnih.gov |
| Volume (ų) | 695.58 (9) | researchgate.netnih.gov |
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)
The arrangement of molecules within the crystal lattice, known as crystal packing, is dictated by a variety of non-covalent intermolecular interactions. A full structural analysis of this compound would detail these interactions, which are crucial for understanding its physical properties.
In the case of this compound, one would anticipate the presence of several key interactions:
Hydrogen Bonding: The secondary amine (N-H) group can act as a hydrogen bond donor, likely interacting with the nitro (NO₂) group of an adjacent molecule. This is a common and influential interaction in nitroanilines. For instance, in the crystal structure of 2-chloro-5-nitroaniline, intermolecular N-H···O and N-H···N hydrogen bonds link the molecules into a three-dimensional network. researchgate.net A similar N-H···O hydrogen bonding pattern is observed in N-benzyl-3-nitroaniline. researchgate.net
Halogen Bonding: The chlorine atom could participate in halogen bonding, acting as an electrophilic region (σ-hole) that interacts with a nucleophilic atom, such as an oxygen from a nitro group on a neighboring molecule.
π-π Stacking: The two aromatic rings (the substituted phenyl ring and the benzyl ring) could engage in π-π stacking interactions, further stabilizing the crystal lattice. The relative orientation of these rings would be a key feature of the molecular conformation. Studies of similar molecules, like N-benzyl-2-methyl-4-nitroaniline, have highlighted the role of π-π interactions. mdpi.com
An analysis would typically include a table of significant intermolecular contacts, detailing donor-hydrogen...acceptor distances and angles for hydrogen bonds.
Powder X-ray Diffraction (PXRD) for Crystalline Phase Confirmation
Powder X-ray diffraction (PXRD) is a complementary technique used to confirm the crystalline phase of a bulk sample. While SC-XRD is performed on a single crystal, PXRD analyzes a powder containing a multitude of randomly oriented crystallites. The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline phase.
A PXRD analysis of a synthesized batch of this compound would be essential to:
Confirm the phase identity by comparing the experimental pattern to one simulated from single-crystal data (if available).
Assess the sample's purity, as different crystalline phases or amorphous content would be detectable.
Monitor phase transformations that might occur under different conditions, such as temperature or pressure changes.
For example, the PXRD pattern for 2-chloro-5-nitroaniline has been used to confirm the crystal structure of bulk material grown by the vertical Bridgman technique. mdpi.com
Computational Chemistry and Theoretical Investigations of N Benzyl 2 Chloro 5 Nitroaniline
Density Functional Theory (DFT) Calculations
No published data is available for the DFT calculations of N-benzyl-2-chloro-5-nitroaniline.
Specific optimized geometry parameters for this compound from computational studies are not available in the current body of scientific literature.
A comparative analysis of theoretical and experimental vibrational frequencies for this compound cannot be conducted as no such studies have been reported.
The HOMO-LUMO energy gap and associated charge transfer characteristics for this compound have not been determined or reported in published research.
An MESP analysis to identify the electrophilic and nucleophilic sites of this compound has not been performed in any available study.
There are no NBO analysis results available to describe the delocalization and hyperconjugative interactions within the this compound molecule.
The global chemical reactivity descriptors for this compound have not been calculated and reported in the scientific literature.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to investigate the excited states of molecules and predict their electronic absorption spectra. mdpi.comsissa.it This approach is computationally efficient compared to other high-level methods and can provide accurate predictions of absorption wavelengths (λmax), which are crucial for understanding a compound's color and its interaction with light. aps.orgaps.org
The process involves first optimizing the ground-state geometry of the molecule using Density Functional Theory (DFT). Subsequently, TD-DFT calculations are performed on the optimized structure to compute the vertical excitation energies, which correspond to the energy difference between the ground state and various excited states. These calculations also yield oscillator strengths, which are a measure of the intensity of the electronic transitions. mdpi.com
For a molecule like this compound, the electronic transitions are typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other nearby orbitals. The nature of these orbitals is influenced by the different functional groups: the nitroaniline moiety acts as a strong chromophore, while the benzyl (B1604629) and chloro groups can modulate the electronic properties.
While specific TD-DFT studies on this compound are not widely available in public literature, research on analogous compounds like N-benzyl-2-methyl-4-nitroaniline (BNA) demonstrates the utility of this method. mdpi.com In such studies, the theoretical absorption spectra are calculated and often compared with experimental UV-Vis spectra to validate the computational model. mdpi.com The calculations are typically performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)) and may include a solvent model to simulate experimental conditions. mdpi.com
Table 1: Representative Data from a TD-DFT Calculation for a Nitroaniline Derivative
| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |
| 3.10 | 400 | 0.52 | HOMO -> LUMO |
| 3.87 | 320 | 0.15 | HOMO-1 -> LUMO |
| 4.28 | 290 | 0.08 | HOMO -> LUMO+1 |
This table is illustrative and shows the type of data generated from TD-DFT calculations. The values are not specific to this compound.
Theoretical Studies of Noncovalent Interactions in Supramolecular Assemblies
The arrangement of molecules in the solid state is governed by a complex network of noncovalent interactions. nih.govfortunejournals.com For this compound, these interactions dictate its crystal packing and, consequently, its macroscopic properties. Theoretical methods are indispensable for identifying, characterizing, and quantifying these weak forces. rsc.org
The molecule contains several functional groups capable of participating in noncovalent interactions: the N-H group of the aniline (B41778) can act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the nitrogen of the aniline can act as hydrogen bond acceptors. The aromatic rings (benzyl and nitroaniline) can engage in π-π stacking interactions. Furthermore, the chlorine atom can participate in halogen bonding or other weak interactions.
Quantum Theory of Atoms in Molecules (QTAIM) is another powerful technique used to analyze the electron density topology and characterize the nature of chemical bonds, including weak noncovalent interactions. rsc.org The presence of a bond critical point (BCP) between two atoms is an indicator of an interaction, and the properties of the electron density at this point reveal its strength and nature. Studies on the related compound 2-chloro-5-nitroaniline (B146338) have shown that intermolecular N—H⋯O and N—H⋯N hydrogen bonds are crucial in forming its three-dimensional network in the crystal structure. researchgate.net
Table 2: Potential Noncovalent Interactions in this compound
| Interaction Type | Donor/Acceptor Groups | Typical Energy (kJ/mol) | Role in Supramolecular Assembly |
| Hydrogen Bond | N-H (donor), O=N=O (acceptor) | 15 - 40 | Directional, stabilizes crystal packing |
| π-π Stacking | Benzyl ring, Nitroaniline ring | 5 - 20 | Stabilizes packing via aromatic overlap |
| Halogen Bond | C-Cl (donor), O/N (acceptor) | 5 - 25 | Directional, contributes to specific packing motifs |
| van der Waals Forces | All atoms | < 5 | Non-specific, overall cohesive forces |
This table presents potential interactions and typical energy ranges. Specific values would require detailed crystallographic and computational analysis.
Computational Modeling of Molecular Interaction Energies with Other Chemical Systems
Understanding how this compound interacts with other molecules, such as solvents, biological macromolecules, or other materials, is key to predicting its behavior in various environments. Computational modeling allows for the calculation of molecular interaction energies, providing quantitative insights into the stability and nature of these intermolecular complexes. mdpi.com
One common application is in the field of drug design, where molecular docking simulations are used to predict the binding orientation and affinity of a small molecule (ligand) within the active site of a target protein (receptor). These simulations calculate a scoring function, which is an estimate of the binding energy. The interaction energy is typically decomposed into contributions from electrostatic interactions, hydrogen bonds, and van der Waals forces. nih.gov
For instance, if this compound were to be investigated as a potential enzyme inhibitor, docking studies would be performed against the enzyme's crystal structure. The results would highlight the key amino acid residues involved in the interaction and provide a quantitative measure of the binding affinity (e.g., in kcal/mol). nih.gov
Another approach, Comparative Molecular Field Analysis (CoMFA), is a 3D-QSAR (Quantitative Structure-Activity Relationship) method that correlates the biological activity of a series of compounds with their 3D steric and electrostatic fields. arabjchem.org This method can be used to understand the interaction requirements for a particular biological target and to design new molecules with improved activity.
The interaction energy between this compound and another system can be calculated using high-level quantum mechanical methods. The total interaction energy (E_int) is typically calculated by subtracting the energies of the individual isolated molecules (monomers) from the energy of the complex (dimer).
Table 3: Illustrative Breakdown of Interaction Energies from a Molecular Docking Simulation
| Interaction Component | Energy Contribution (kcal/mol) |
| van der Waals Energy | -4.5 |
| Electrostatic Energy | -3.2 |
| Hydrogen Bonding Energy | -2.8 |
| Total Binding Energy | -10.5 |
This table is a hypothetical example of interaction energy components that would be calculated in a molecular docking study. The values are not specific to this compound.
Based on a comprehensive search of available scientific literature, there is no specific research data detailing the advanced applications of This compound in the fields of liquid crystalline systems and nonlinear optics as per the requested outline.
Significant research exists for analogous compounds, such as N-benzyl-2-methyl-4-nitroaniline (BNA), which has been studied for its effects on liquid crystal properties. However, due to the strict requirement to focus solely on this compound, the findings for these other compounds cannot be substituted.
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information for this compound at this time.
Advanced Applications of N Benzyl 2 Chloro 5 Nitroaniline in Materials Science and Organic Electronics
Nonlinear Optical (NLO) Properties
Theoretical Predictions of NLO Properties using DFT
The nonlinear optical (NLO) properties of organic molecules, such as N-benzyl-2-chloro-5-nitroaniline, are of significant interest for applications in photonics and optoelectronics. Density Functional Theory (DFT) has emerged as a powerful computational tool for predicting these properties and providing insights into structure-property relationships. While direct DFT studies on this compound are not extensively documented in publicly available literature, the NLO properties can be inferred from theoretical investigations of structurally similar nitroaniline derivatives. bohrium.commq.edu.au
The NLO response in organic molecules is primarily governed by the presence of electron-donating and electron-accepting groups linked by a π-conjugated system. In this compound, the amino group (specifically, the N-benzylamino group) acts as an electron donor, while the nitro group serves as a strong electron acceptor. The benzene (B151609) ring provides the necessary π-conjugated bridge for intramolecular charge transfer (ICT) from the donor to the acceptor. This "push-pull" electronic structure is a key requirement for a significant second-order NLO response, which is quantified by the first hyperpolarizability (β). bohrium.com
Theoretical studies on a range of substituted anilines have demonstrated several key principles:
Donor and Acceptor Strength: The magnitude of the first hyperpolarizability is directly influenced by the strength of the donor and acceptor groups. Replacing a simple amino group with an N-alkylated or N-benzylated group can enhance the donor capacity, potentially leading to a larger β value. mq.edu.au
Substitution Pattern: The relative positions of the donor and acceptor groups on the aromatic ring are crucial. A para-arrangement (1,4-substitution) typically results in the largest NLO response due to the optimal alignment for charge transfer. In this compound, the amino and nitro groups are in a meta-like arrangement (1,3 relative to the chloro substituent), which may result in a smaller, yet still significant, NLO response compared to para-isomers.
Solvent Effects: The surrounding medium can influence the NLO properties. DFT calculations incorporating a polarizable continuum model (PCM) have shown that the calculated hyperpolarizabilities of molecules like 4-nitroaniline (B120555) generally increase with the dielectric constant of the solvent. bohrium.com This suggests that the NLO response of this compound could be tuned by the solvent environment.
To illustrate the impact of substituents on NLO properties, the following table summarizes theoretical data for related aniline (B41778) derivatives, calculated using various DFT methods. These values provide a benchmark for estimating the potential NLO performance of this compound.
| Compound | Calculation Method | Dipole Moment (μ) (Debye) | First Hyperpolarizability (β) (a.u.) | Reference |
| 4-Nitroaniline | MP2/Def2-TZVPP (in gas phase) | 6.36 | 1269 | bohrium.com |
| 4-Nitroaniline | MP2/Def2-TZVPP (in DMSO) | 9.94 | 2916 | bohrium.com |
| 2-Methyl-4-nitroaniline | DFT | - | Larger than 2-Amino-4-nitroaniline | acs.org |
| 2-Amino-4-nitroaniline | DFT | - | Smaller than 2-Methyl-4-nitroaniline | acs.org |
This table is for illustrative purposes and shows values for related compounds to demonstrate structure-property relationships.
Based on these established principles, it is predicted that this compound possesses significant NLO properties. The combination of a strong nitro acceptor group, an N-benzylated amino donor group, and a π-conjugated system facilitates intramolecular charge transfer, a prerequisite for a high first hyperpolarizability. DFT calculations would be instrumental in quantifying these properties and in the rational design of new materials based on this molecular scaffold. bohrium.commq.edu.au
Role as an Intermediate in the Synthesis of Functional Materials
This compound serves as a valuable intermediate in the synthesis of more complex functional materials, owing to the reactivity of its functional groups. The aromatic amine can be diazotized, the nitro group can be reduced, and the chlorine atom can be subjected to nucleophilic substitution, opening pathways to a variety of molecular structures.
Precursor for Dyes and Pigments
Aromatic amines, particularly nitroanilines, are fundamental building blocks in the synthesis of azo dyes. nih.gov The general method involves the diazotization of a primary aromatic amine, followed by coupling with an electron-rich component such as a phenol (B47542) or another aniline derivative. wpmucdn.comijirset.com
In the case of this compound, the primary amino group can be converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. wpmucdn.com This diazonium salt is an electrophile that can then react with a suitable coupling component to form an azo compound, characterized by the -N=N- chromophore.
General Synthesis of Azo Dyes from an Aniline Derivative:
Diazotization: Aniline derivative + NaNO₂ + HCl (aq) at 0-5 °C → Diazonium salt
Azo Coupling: Diazonium salt + Coupling Component → Azo Dye
The final color of the dye is determined by the specific chemical structure of both the diazonium component (derived from this compound) and the coupling component. The substituents on the aromatic rings (in this case, the N-benzyl, chloro, and nitro groups) will modulate the electronic properties of the azo chromophore, thereby influencing the wavelength of maximum absorption (λmax) and the resulting color. For instance, studies on disazo dyes derived from 2-methoxy-5-nitroaniline (B165355) have shown how structural variations affect the final hue. orientjchem.org The presence of the N-benzyl group in the target compound could also impact the dye's solubility and fastness properties on various substrates.
Building Block for Heterocyclic Compounds and Agrochemicals
The molecular framework of this compound is suitable for constructing various heterocyclic systems, which are prevalent in pharmaceuticals and agrochemicals. longdom.org
Synthesis of Benzimidazoles: Benzimidazoles are a class of heterocyclic compounds with a wide range of biological activities. researchgate.net A common synthetic route involves the condensation of an o-phenylenediamine (B120857) (a 1,2-diaminobenzene derivative) with an aldehyde or carboxylic acid. rsc.orgnih.gov While this compound is not an o-phenylenediamine itself, it can be chemically modified to become a precursor. For example, reduction of the nitro group to an amino group would yield N¹-benzyl-3-chloro-benzene-1,2-diamine. This resulting diamine, with its adjacent amino groups, could then be cyclized with various reagents to form substituted benzimidazoles. The N-benzyl group would remain as a substituent on one of the nitrogen atoms of the benzimidazole (B57391) ring, a feature that can be used to tune the final properties of the molecule.
Synthesis of Quinoxalines: Quinoxalines, another important class of nitrogen-containing heterocycles, are typically synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. nih.govmdpi.com Similar to the synthesis of benzimidazoles, this compound could be a precursor to the necessary diamine. The resulting N-benzyl substituted quinoxalines could have applications in materials science as dyes, electroluminescent materials, or as building blocks for larger organic structures. longdom.orgnih.gov
Potential in Agrochemicals: Nitroaniline derivatives are known intermediates in the production of various agrochemicals, including herbicides and fungicides. longdom.org The specific substitution pattern of this compound, with its chloro and nitro groups, is common in many active agrochemical compounds. While direct application of this specific molecule is not widely reported, its structural motifs suggest it could serve as a building block for new potential agrochemicals.
Mechanistic Studies of Chemical Transformations Involving N Benzyl 2 Chloro 5 Nitroaniline
Mechanisms of N-Alkylation and N-Benzylation Reactions
The N-alkylation and N-benzylation of amines are fundamental reactions in organic synthesis. The mechanism for the N-alkylation of anilines with alcohols, including the specific case of benzylation, often proceeds through a "borrowing hydrogen" or "hydrogen autotransfer" strategy, particularly when catalyzed by transition metal complexes like those of iridium or ruthenium. acs.orgresearchgate.net
A proposed general mechanism for the N-alkylation of anilines with benzyl (B1604629) alcohol catalyzed by an iridium(III) complex is outlined below. nih.gov This process is initiated by the deprotonation of the alcohol by a base, such as potassium tert-butoxide (KOtBu), followed by coordination to the metal center. nih.gov
Proposed Catalytic Cycle for N-Benzylation:
Alcohol Activation: Benzyl alcohol is deprotonated by the base, and the resulting alkoxide coordinates to the iridium catalyst.
Oxidation to Aldehyde: The coordinated alkoxide undergoes β-hydride elimination to form an iridium-hydride species and releases benzaldehyde (B42025). nih.gov
Imine Formation: The in situ generated benzaldehyde reacts with the amine (in this case, 2-chloro-5-nitroaniline) to form an imine (or Schiff base).
Reduction to Amine: The imine then coordinates to the metal-hydride species and is subsequently reduced to the final N-benzylated product, N-benzyl-2-chloro-5-nitroaniline, regenerating the active catalyst. nih.gov
Experimental evidence from NMR studies on related systems, such as the N-alkylation of aniline (B41778) with benzyl alcohol, supports the formation of the metal-hydride species, a key intermediate in this catalytic cycle. nih.gov The efficiency of this reaction can be influenced by the electronic and steric properties of both the aniline derivative and the catalyst. For instance, electron-withdrawing groups on the aniline can affect its nucleophilicity and, consequently, the rate of imine formation.
Table 1: Key Steps in Catalytic N-Benzylation
| Step | Description | Key Intermediates |
|---|---|---|
| 1 | Activation of Benzyl Alcohol | Metal-alkoxide complex |
| 2 | Oxidation | Metal-hydride species, Benzaldehyde |
| 3 | Condensation | Imine |
| 4 | Reduction | N-benzylated product |
Nucleophilic Substitution Reactions at the Chlorine Atom
The chlorine atom in this compound is susceptible to nucleophilic aromatic substitution (SNAr). The rate and feasibility of this reaction are significantly influenced by the nature of the nucleophile and the reaction conditions. The strong electron-withdrawing effect of the nitro group, positioned para to the chlorine atom, activates the aromatic ring towards nucleophilic attack. This activation is further enhanced by the ortho-directing effect of the benzylamino group.
The mechanism of SNAr reactions generally proceeds through a two-step addition-elimination pathway.
Mechanism of Nucleophilic Aromatic Substitution:
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the chlorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is particularly stabilized by the nitro group.
Leaving Group Departure: The chloride ion is expelled from the Meisenheimer complex, restoring the aromaticity of the ring and yielding the substituted product.
Redox Chemistry of the Nitro Group
The nitro group in this compound can undergo a variety of reduction reactions, providing a versatile handle for further chemical transformations. The reduction of aromatic nitro compounds can proceed through several intermediates, depending on the reducing agent and the reaction conditions.
A common pathway for the reduction of a nitro group to an amino group involves the following intermediates:
Reduction Pathway of the Nitro Group:
Nitroso Intermediate: The nitro group is first reduced to a nitroso group (-NO).
Hydroxylamine (B1172632) Intermediate: The nitroso group is further reduced to a hydroxylamino group (-NHOH).
Amino Group Formation: Finally, the hydroxylamino group is reduced to the corresponding amino group (-NH2).
For instance, the chemoselective reduction of the nitro group in 2-chloro-5-nitrophenol, a structurally related compound, to 2-chloro-5-hydroxylaminophenol has been demonstrated using nitroreductase enzymes. nih.gov This enzymatic reduction highlights the stepwise nature of the process. nih.gov In a non-biological context, various chemical reducing agents can be employed, such as metal catalysts (e.g., Pd/C, PtO2) with hydrogen gas, or metals in acidic media (e.g., Sn/HCl, Fe/HCl). The choice of reducing agent can sometimes allow for the isolation of the intermediate nitroso or hydroxylamine derivatives.
Table 2: Intermediates in Nitro Group Reduction
| Starting Functional Group | Intermediate 1 | Intermediate 2 | Final Product |
|---|---|---|---|
| Nitro (-NO2) | Nitroso (-NO) | Hydroxylamino (-NHOH) | Amino (-NH2) |
Exploration of Reaction Pathways for Derivative Synthesis
The functional groups present in this compound—the secondary amine, the chloro substituent, and the nitro group—offer multiple avenues for the synthesis of a wide range of derivatives. researchgate.net Mechanistic understanding of the reactions at each of these sites is key to designing selective synthetic strategies.
For example, the synthesis of various heterocyclic compounds can be initiated from precursors like 2-chloro-5-nitroaniline (B146338). researchgate.net The amino group can be acylated or can participate in condensation reactions to form five- or six-membered rings. Subsequent intramolecular nucleophilic substitution of the chlorine atom by a newly introduced functional group can lead to the formation of fused ring systems.
Furthermore, the reduction of the nitro group to an amine introduces another nucleophilic center, opening up possibilities for the synthesis of benzimidazole (B57391) and other heterocyclic derivatives. researchgate.net For instance, the resulting diamine can undergo cyclization with various one-carbon synthons.
The interplay between the different reactive sites allows for a combinatorial approach to derivative synthesis. By carefully choosing the reaction conditions and reagents, it is possible to selectively target one functional group over another, leading to a diverse library of compounds based on the this compound scaffold.
Future Directions and Emerging Research Opportunities
Development of Greener and More Sustainable Synthetic Routes
The traditional synthesis of nitroaniline derivatives often involves harsh reaction conditions and the use of hazardous reagents. chemistryjournals.net The development of environmentally benign synthetic methods is a critical area of future research. chemistryjournals.net For instance, the synthesis of the related compound 5-chloro-2-nitroaniline (B48662) has been achieved through the nitration of m-dichlorobenzene followed by high-pressure amination. google.comgoogle.com One patented method utilizes nitrogen dioxide as a nitrating agent to replace the conventional nitric acid-sulfuric acid mixture, thereby eliminating the generation of spent acid and reducing environmental pollution. google.com
Future research could focus on adapting and optimizing such greener approaches for the synthesis of N-benzyl-2-chloro-5-nitroaniline. This includes exploring metal-free reduction of the corresponding nitro precursors, a strategy that has proven successful for other aliphatic and aromatic nitro derivatives using reagents like trichlorosilane (B8805176) under continuous-flow conditions. beilstein-journals.org The principles of green chemistry, such as waste prevention, atom economy, and the use of safer solvents, will guide these efforts. chemistryjournals.net
Table 1: Comparison of Traditional and Greener Synthetic Approaches for Related Nitroanilines
| Feature | Traditional Synthesis (e.g., Mixed Acid Nitration) | Greener Synthesis (e.g., Nitrogen Dioxide Nitration) |
| Nitrating Agent | Nitric acid-sulfuric acid mixture google.com | Nitrogen dioxide google.com |
| Byproducts | Spent acid google.com | Reduced or no spent acid google.com |
| Environmental Impact | Higher environmental pollution google.com | Lower environmental pollution google.com |
| Process Conditions | Often harsh chemistryjournals.net | Potentially milder |
Exploration of Novel Catalytic Systems for Derivatization
The derivatization of this compound is key to unlocking a wider range of functionalities and applications. The development of novel catalytic systems will be instrumental in achieving selective and efficient transformations. While specific catalytic derivatizations for this compound are not yet reported, research on related compounds provides valuable insights. For example, the catalytic hydrogenation of nitrobenzene (B124822) to aniline (B41778) has been studied using commercial Pd/Al2O3 catalysts. researchgate.net
Future investigations should explore a variety of catalytic systems, including transition metal catalysts (e.g., palladium, copper, iron) and organocatalysts, for reactions such as C-N and C-C bond formations. The goal is to develop catalysts that are not only highly active and selective but also reusable and based on abundant, non-toxic metals.
Advanced Computational Studies for Predictive Design of Functional Materials
Computational chemistry offers a powerful tool for predicting the properties of molecules and guiding the design of new functional materials. nih.govtandfonline.com Studies on substituted anilines have demonstrated the utility of computational methods, such as Density Functional Theory (DFT), in understanding structure-property relationships. nih.govtandfonline.comumn.edu For instance, computational analyses have been used to predict the metabolic fate of substituted anilines by calculating physicochemical parameters like partial atomic charges and susceptibility to nucleophilic attack. tandfonline.com These models can successfully classify anilines based on their potential for N-acetylation. nih.govtandfonline.com
For this compound, advanced computational studies could be employed to:
Predict its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.
Simulate its behavior in different solvent environments.
Model its interactions with other molecules and materials.
Guide the design of derivatives with specific optical and electronic properties.
Table 2: Key Physicochemical Parameters from Computational Studies of Substituted Anilines
| Parameter | Significance | Reference |
| Partial Atomic Charge on Amine Nitrogen | Important for predicting N-acetylation. | tandfonline.com |
| Nucleophilic Susceptibility of the Aromatic Carbon para to the Amino Group | Significant for determining subsequent metabolic transformations. | tandfonline.com |
| Energy of the Highest Occupied Molecular Orbital (HOMO) | Correlates with oxidation potential. | umn.edu |
Integration into Next-Generation Organic Electronic Devices
Substituted nitroanilines have shown promise in the field of organic electronics. A notable example is the investigation of N-benzyl-2-methyl-4-nitroaniline (a related compound) as a dopant in nematic liquid crystals for electro-optic applications. mdpi.comnih.gov Doping with this organic molecule resulted in a significantly faster fall time for the liquid crystal cell, which is crucial for improving motion blur in displays. mdpi.comnih.gov This effect was attributed to a decrease in rotational viscosity and a strong additional restoring force from the spontaneous polarization of the dopant. nih.gov
Future research should explore the potential of this compound and its derivatives in a variety of organic electronic devices, including:
Organic Light-Emitting Diodes (OLEDs): As host or dopant materials in the emissive layer.
Organic Field-Effect Transistors (OFETs): As the active semiconductor layer.
Organic Photovoltaics (OPVs): As donor or acceptor materials.
The presence of the chloro and nitro groups, which are electron-withdrawing, and the benzyl (B1604629) group, which can influence molecular packing, suggests that this compound could possess interesting charge-transport and photophysical properties.
Structure-Property Relationship Studies for Tailored Applications
Understanding the relationship between the molecular structure of this compound and its macroscopic properties is fundamental for designing materials with specific functions. Research on other substituted nitroanilines has established that even small structural modifications can have a significant impact on their solid-state properties. acs.orgtamu.edustrath.ac.uk For example, in a study of derivatives of 5-nitro-N-(1-phenylethyl)pyridin-2-amine, the introduction of a methyl group at different positions led to materials with varying non-linear optical properties. strath.ac.uk
Systematic structure-property relationship studies on this compound would involve synthesizing a series of derivatives with modifications to the aniline and benzyl rings and characterizing their:
Crystal packing and morphology.
Thermal stability.
Optical properties (absorption and emission spectra).
Electronic properties (conductivity, charge mobility).
This knowledge will enable the tailoring of molecules for specific applications, from pigments and dyes to advanced electronic materials. researchgate.net
Q & A
Q. What are the optimal synthetic routes for N-benzyl-2-chloro-5-nitroaniline, and how can regioselectivity be controlled during nitration and chlorination?
- Methodological Answer : Synthesis typically involves sequential functionalization of aniline derivatives. Begin with 2-chloroaniline or 5-nitroaniline as a precursor. Nitration of 2-chloroaniline requires careful control of reaction conditions (e.g., mixed HNO₃/H₂SO₄ at 0–5°C) to favor para-substitution, leveraging the electron-directing effects of the chloro group . Subsequent benzylation via nucleophilic substitution (e.g., using benzyl bromide/K₂CO₃ in DMF) introduces the N-benzyl group. Regioselectivity challenges arise due to competing meta/para-directing effects of the nitro group; use protective groups or low-temperature kinetic control to minimize side products .
Q. Which spectroscopic techniques are most effective for characterizing N-benzyl-2-chloro-5-nitroaniline, and what key spectral signatures should researchers expect?
- Methodological Answer :
- ¹H/¹³C NMR : The benzyl group shows aromatic protons as a multiplet (~7.2–7.4 ppm) and a benzylic CH₂ signal (~4.5 ppm). The nitro group deshields adjacent protons, shifting aromatic protons at C-4 and C-6 downfield (~8.2–8.5 ppm) .
- Mass Spectrometry (MS) : Look for a molecular ion peak at m/z 277 (C₁₃H₁₁ClN₂O₂) and fragments corresponding to benzyl loss (m/z 185) or nitro-group cleavage .
- IR Spectroscopy : Strong asymmetric stretching of NO₂ (~1520 cm⁻¹) and C-Cl (~750 cm⁻¹) .
Advanced Research Questions
Q. How do electronic effects of the benzyl, chloro, and nitro substituents influence the compound’s reactivity in further functionalization reactions?
- Methodological Answer : The nitro group is strongly electron-withdrawing, deactivating the ring and directing electrophiles to meta positions. The chloro group (moderately deactivating, ortho/para-directing) and benzyl group (electron-donating via conjugation) create competing regiochemical outcomes. For example, in Suzuki couplings, the nitro group suppresses reactivity, requiring Pd catalysts with strong oxidative addition capacity (e.g., Pd(PPh₃)₄). Computational modeling (DFT) can predict charge distribution and guide reaction design .
Q. What crystallographic challenges arise in determining the structure of this compound, and how can SHELX software address these?
- Methodological Answer : Challenges include disorder in the benzyl group and twinning due to planar nitro groups. Use SHELXL for refinement:
Q. How can conflicting solubility data in polar aprotic solvents be resolved when designing purification protocols?
- Methodological Answer : Discrepancies in solubility (e.g., DMSO vs. DMF) arise from dipole interactions and hydrogen-bonding capacity. Perform gradient solubility tests:
Dissolve crude product in minimal DMSO at 60°C.
Precipitate impurities by adding cold methanol.
Recrystallize from ethyl acetate/hexane (1:3) to isolate pure product. Monitor via HPLC (C18 column, 70:30 acetonitrile/water) .
Q. What are the primary degradation pathways of N-benzyl-2-chloro-5-nitroaniline under acidic or basic conditions, and how can stability studies be designed?
- Methodological Answer :
- Acidic Conditions : Nitro group reduction to amine (risk of explosive intermediates). Use accelerated stability testing (40°C/75% RH) with LC-MS to track degradation (e.g., loss of NO₂ peak).
- Basic Conditions : Hydrolysis of the benzyl group via SN2. Design stress tests in NaOH/EtOH (0.1M) and quench with HCl to arrest degradation .
Q. How does the benzyl group affect intermolecular interactions in the solid state, as revealed by Hirshfeld surface analysis?
- Methodological Answer : Hirshfeld surfaces (CrystalExplorer) highlight π-π stacking between benzyl rings (3.8–4.2 Å) and C–H···O interactions involving nitro groups. Compare fingerprint plots to analogs lacking the benzyl group to quantify interaction contributions (>15% of total surface contacts) .
Safety and Compliance
Q. What safety considerations are critical when handling N-benzyl-2-chloro-5-nitroaniline, particularly regarding nitro group-related hazards?
- Methodological Answer :
- Explosivity Risk : Avoid grinding dry material; use wet crystallization. Store in amber vials at –20°C to prevent nitro group decomposition.
- Toxicity : Use fume hoods for synthesis; monitor airborne particulates via OSHA Method PV2120.
- Spill Management : Neutralize with damp sand, not water, to prevent solubilization and environmental release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
